Cas no 87679-38-7 (Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride)
87679-38-7 structure
Product Name:Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride
Numero CAS:87679-38-7
MF:C16H21NO2
MW:259.3434445858
CID:61107
PubChem ID:10467746
Update Time:2025-09-25
Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate
- Benzyl (2S,3aR,7aS)-octahydroindole-2-carboxylate hydrochloride
- Benzyl-(2s,3ar,7as)-1h-Octahydroindole-2-Carboxylate HCl
- BENZYL-2S,3AR,7AS-1H-OCTAHYDROINDOLE-2-CARBOXYLATE HYDROCHLORIDE
- 1H-Indole-2-carboxylicacid, octahydro-, phenylmethyl ester, hydrochloride, (2a,3aa,7ab)- (9CI)
- 1H-Indole-2-carboxylic acid, octahydro-, phenylmethyl ester,hydrochloride, (2a,3aa,7ab)-(?à)-
- EN300-266720
- AKOS015969057
- AC-1143
- AKOS015854021
- 87679-38-7
- (2S, 3aR,7aS)-Benzyl octahydro -1H-indole-2-carboxylate
- SCHEMBL6871388
- 144540-71-6
- ARGCRCXTJMQKNA-ILXRZTDVSA-N
- BENZYL(2S,3AS,7AS)-OCTAHYDROINDOLE-2-CARBOXYLATE HYDROCHLORIDE
- benzyl (2S,3aR,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylate
- (2S,3aR,7aS)-benzyl-perhydroindole-2-carboxylate
- benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate
- Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride
-
- Inchi: 1S/C16H21NO2/c18-16(19-11-12-6-2-1-3-7-12)15-10-13-8-4-5-9-14(13)17-15/h1-3,6-7,13-15,17H,4-5,8-11H2/t13-,14+,15+/m1/s1
- Chiave InChI: ARGCRCXTJMQKNA-ILXRZTDVSA-N
- Sorrisi: O(CC1C=CC=CC=1)C([C@@H]1C[C@H]2CCCC[C@@H]2N1)=O
Proprietà calcolate
- Massa esatta: 259.15700
- Massa monoisotopica: 259.157228913g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 312
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 3
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.1
- Superficie polare topologica: 38.3Ų
Proprietà sperimentali
- Densità: 1.103
- Punto di ebollizione: 376.287°C at 760 mmHg
- Punto di infiammabilità: 181.372°C
- Indice di rifrazione: 1.54
- PSA: 38.33000
- LogP: 2.97930
Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A199008317-1g |
(2S,3aR,7aS)-Benzyl octahydro-1H-indole-2-carboxylate |
87679-38-7 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Chemenu | CM124150-1g |
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate |
87679-38-7 | 95% | 1g |
$371 | 2021-08-05 | |
| TRC | B289408-2.5mg |
Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride |
87679-38-7 | 2.5mg |
$ 50.00 | 2022-06-01 | ||
| TRC | B289408-5mg |
Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride |
87679-38-7 | 5mg |
$ 70.00 | 2022-06-01 | ||
| TRC | B289408-25mg |
Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride |
87679-38-7 | 25mg |
$ 250.00 | 2022-06-01 | ||
| Chemenu | CM124150-1g |
benzyl (2S,3aR,7aS)-octahydro-1H-indole-2-carboxylate |
87679-38-7 | 95% | 1g |
$*** | 2023-05-29 |
Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride Letteratura correlata
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
87679-38-7 (Benzyl (2S,3aR,7aS)-Octahydroindole-2-carboxylate Hydrochloride) Prodotti correlati
- 89536-86-7(D-Leucine, N-methyl-, phenylmethyl ester)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
Fornitori consigliati
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Essenoi Fine Chemical Co., Limited
Membro d'oro
CN Fornitore
Reagenti
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso